5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole
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Overview
Description
5-Methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole (MMPO) is a synthetic compound that has been used in scientific research for a variety of applications. It is an important tool for studying biochemical and physiological processes in living organisms, such as the role of various enzymes in the metabolism of drugs and other compounds. MMPO is a relatively new compound and its potential applications are still being explored.
Scientific Research Applications
5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole has a wide range of applications in scientific research. It has been used to study the role of various enzymes in drug metabolism, as well as to study the biochemical and physiological effects of drugs on living organisms. It has also been used to study the effects of various environmental toxins on living organisms, and to study the effects of various drugs on the development of cancer cells.
Mechanism of Action
5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferase. These enzymes catalyze the metabolism of drugs and other compounds, and 5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole can be used to study the role of these enzymes in drug metabolism. 5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole also acts as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes and UDP-glucuronosyltransferase. This inhibition can be used to study the effects of various drugs on the metabolism of other compounds.
Biochemical and Physiological Effects
5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole has been used to study the biochemical and physiological effects of various drugs on living organisms. It has been used to study the effects of various drugs on the development of cancer cells, as well as the effects of various environmental toxins on living organisms. It has also been used to study the effects of various drugs on the metabolism of other compounds.
Advantages and Limitations for Lab Experiments
5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole has several advantages for lab experiments. It is a relatively inexpensive compound, and it can be synthesized from a variety of starting materials. It is also relatively stable, and it can be purified by recrystallization from a suitable solvent. One limitation of 5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole is that it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Future Directions
The potential applications of 5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole are still being explored, and there are a number of potential future directions for research. These include further studies into the role of 5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole in drug metabolism, as well as studies into the effects of various drugs on the development of cancer cells. It could also be used to study the effects of various environmental toxins on living organisms. Additionally, it could be used to study the effects of various drugs on the metabolism of other compounds, such as hormones and neurotransmitters. Finally, it could be used to study the effects of various drugs on the development of neurodegenerative diseases.
Synthesis Methods
5-methanesulfonyl-2-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole can be synthesized from a variety of starting materials, including p-methoxybenzene-4-sulfonyl chloride, 5-methanesulfonyl-2-chloro-4-methylbenzene-1,3-dioxole, and 1-methoxy-4-methylbenzene-sulfonyl chloride. The synthesis involves a series of reactions, including a Friedel-Crafts acylation, a nucleophilic substitution reaction, and a nucleophilic addition reaction. The final product is a white, crystalline compound that can be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZOTCRRPWPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.